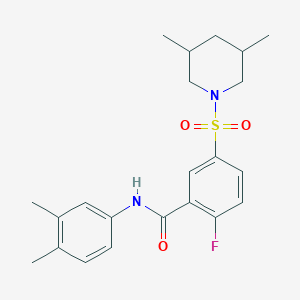

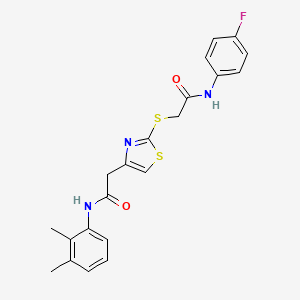

![molecular formula C21H21F3N2O3S B2886170 5-[(Cyclopentylamino)sulfonyl]indolinyl 3-(trifluoromethyl)phenyl ketone CAS No. 919019-44-6](/img/structure/B2886170.png)

5-[(Cyclopentylamino)sulfonyl]indolinyl 3-(trifluoromethyl)phenyl ketone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

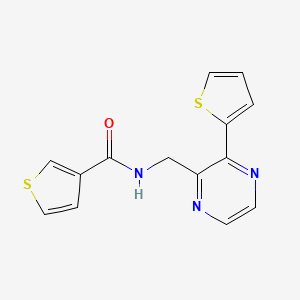

5-[(Cyclopentylamino)sulfonyl]indolinyl 3-(trifluoromethyl)phenyl ketone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and chemical biology. This compound is also known as CPI-169 and is a potent and selective inhibitor of the bromodomain and extraterminal (BET) family of proteins.

Applications De Recherche Scientifique

Trifluoromethylsulfonamido Furans Synthesis : A study by Padwa, Rashatasakhon, and Rose (2003) describes the cyclization of 5-hydroxy-substituted pyrrolidinones to produce various substituted sulfonamidofurans, which are related to the compound of interest. The reaction mechanism suggests the formation of an iminium ion, followed by cyclization and reaction with triflic anhydride, leading to the synthesis of indolines and related heterocyclic systems (Padwa, Rashatasakhon, & Rose, 2003).

Intramolecular Cyclization of Ketones : Ning, Otani, and Ohwada (2018) investigated the mechanisms of intramolecular cyclization of 3-sulfonyloxyimino-2-methyl-1-phenyl-1-butanones, a compound structurally similar to the one of interest. Their study revealed different cyclization products under various conditions, demonstrating the complex reactivity of ketone and enolate forms (Ning, Otani, & Ohwada, 2018).

Synthesis of α-Amino Ketones : Miura, Biyajima, Fujii, and Murakami (2012) reported on the synthesis of α-amino ketones from terminal alkynes using a rhodium-catalyzed denitrogenative hydration of N-sulfonyl-1,2,3-triazoles. This process is relevant as it involves transformations of compounds containing sulfonyl and ketone groups (Miura, Biyajima, Fujii, & Murakami, 2012).

Cycloaddition Substrates for Indoline Synthesis : Craig, Jones, and Rowlands (2000) described the synthesis of 2,5-disubstituted 3-(phenylsulfonyl)pyrrolidines, which undergo cyclisation to produce indoline derivatives. This study highlights the potential of sulfonyl-containing compounds in the synthesis of indolines (Craig, Jones, & Rowlands, 2000).

Trifluoromethyl-Substituted Cyclization Reactions : Ghavtadze, Fröhlich, and Würthwein (2009) explored cyclization reactions of trifluoromethyl-substituted compounds. Their work demonstrates the varied cyclization reactions under superelectrophilic conditions, which is relevant for understanding the chemical behavior of trifluoromethyl groups in similar compounds (Ghavtadze, Fröhlich, & Würthwein, 2009).

Orientations Futures

Propriétés

IUPAC Name |

N-cyclopentyl-1-[3-(trifluoromethyl)benzoyl]-2,3-dihydroindole-5-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21F3N2O3S/c22-21(23,24)16-5-3-4-15(12-16)20(27)26-11-10-14-13-18(8-9-19(14)26)30(28,29)25-17-6-1-2-7-17/h3-5,8-9,12-13,17,25H,1-2,6-7,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZCXKBHRWUAGAE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NS(=O)(=O)C2=CC3=C(C=C2)N(CC3)C(=O)C4=CC(=CC=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21F3N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[(Cyclopentylamino)sulfonyl]indolinyl 3-(trifluoromethyl)phenyl ketone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

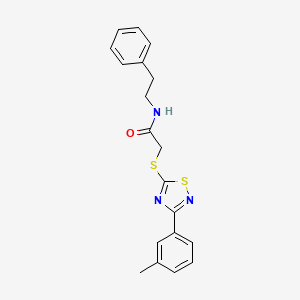

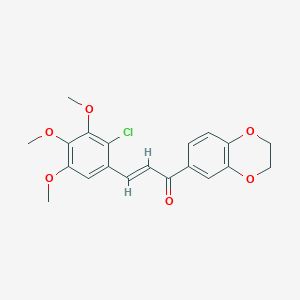

![N-(furan-2-ylmethyl)-2-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2886091.png)

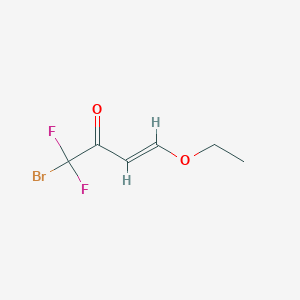

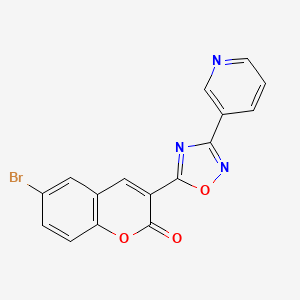

![N-[(ethylcarbamoyl)amino]-1-(prop-2-yn-1-yl)piperidine-2-carboxamide](/img/structure/B2886094.png)

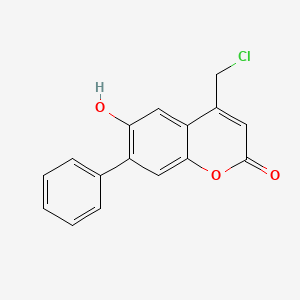

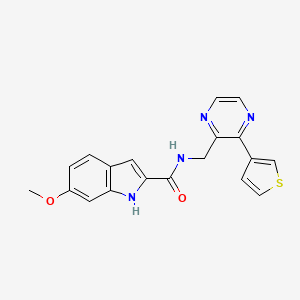

![2-(2-((5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)thio)acetamido)-3-phenylpropanoic acid](/img/structure/B2886095.png)

![3-methoxy-4-[(1-methyl-1H-imidazol-2-yl)methoxy]benzaldehyde](/img/structure/B2886104.png)

![5-[3-(2-Methoxyphenoxy)piperidine-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2886106.png)